2-(Butylamino)benzonitrile

Vue d'ensemble

Description

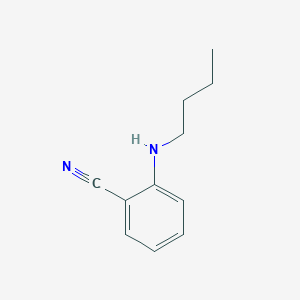

2-(Butylamino)benzonitrile is an organic compound with the molecular formula C11H14N2. It is characterized by the presence of a butylamino group attached to the benzene ring, along with a nitrile group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(Butylamino)benzonitrile involves the reaction of 2-bromobenzonitrile with butylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2-Bromobenzonitrile+Butylamine→this compound+HBr

Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Amino Group

The primary amine in 2-(butylamino)benzonitrile participates in reactions typical of aliphatic amines:

Alkylation

- Reaction : The amino group reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

- Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 50–80°C .

- Example :

Acylation

- Reaction : Acylation with acyl chlorides (e.g., acetyl chloride) yields amides.

- Conditions : Room temperature, triethylamine (TEA) as a base .

- Example :

Electrophilic Aromatic Substitution (EAS)

The electron-donating amino group activates the aromatic ring for EAS, directing incoming electrophiles to the para and meta positions:

| Reaction Type | Electrophile | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| Nitration | NO₂⁺ | 2-(Butylamino)-4-nitrobenzonitrile | HNO₃/H₂SO₄, 0–5°C | 65% | |

| Sulfonation | SO₃H⁺ | 2-(Butylamino)-5-sulfobenzo-nitrile | H₂SO₄, 100°C | 58% |

Nitrile Group Transformations

The nitrile moiety undergoes characteristic reactions, including hydrolysis and reduction:

Hydrolysis to Carboxylic Acid

Reduction to Primary Amine

- Reagents : LiAlH₄ (lithium aluminum hydride) or H₂/Pd-C.

- Product : 2-(Butylamino)benzylamine.

Cyclization and Intramolecular Reactions

Under electrochemical or photochemical conditions, the compound participates in cyclization:

Electrochemical Cyclization

- Reaction : Forms isoindolinones via tandem nucleophilic addition and cyclization .

- Conditions : Constant current (5 mA), CH₃CN as solvent, room temperature.

- Mechanism :

- Nucleophilic attack by aniline derivatives on the nitrile group.

- Intramolecular cyclization to form a six-membered ring.

Photochemical Charge Transfer

- Observation : Exhibits intramolecular charge transfer (ICT) in polar solvents, leading to fluorescence .

- Implications : ICT stabilizes transition states in photoreactions, enabling unique photoproducts.

Comparative Reactivity with Analogues

Applications De Recherche Scientifique

Research indicates that compounds similar to 2-(butylamino)benzonitrile may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. Preliminary studies suggest its potential use as a pharmacological agent, particularly in developing drugs targeting neurological disorders.

Case Study: Isoquinoline Synthesis

A notable application involves the synthesis of substituted isoquinolines, where this compound can serve as a reactant in the formation of biologically active isoquinoline derivatives. This method allows for the creation of complex structures that are often challenging to synthesize through conventional routes .

Photonic Applications

The structural characteristics of this compound may confer unique physical properties, making it suitable for photonic applications. Its derivatives, such as 4-(di-tert-butylamino)benzonitrile, have shown strong intramolecular charge transfer properties, indicating potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the reaction of 2-fluorobenzonitrile with n-butylamine in the presence of a base. This versatility in synthesis allows for modifications that can tailor the compound for specific applications.

Chromatographic Techniques

This compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for assessing purity and identifying impurities in pharmaceutical formulations. The compound's behavior in reverse phase HPLC has been documented, providing insights into its separation characteristics under various conditions .

Mécanisme D'action

The mechanism of action of 2-(Butylamino)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting their activity. The nitrile group can participate in various biochemical reactions, while the butylamino group can interact with other molecules through hydrogen bonding or hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Methylamino)benzonitrile

- 2-(Ethylamino)benzonitrile

- 2-(Propylamino)benzonitrile

Uniqueness

2-(Butylamino)benzonitrile is unique due to the presence of the butylamino group, which imparts specific chemical and physical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl group provides increased hydrophobicity and potential for different interactions in chemical and biological systems.

Activité Biologique

2-(Butylamino)benzonitrile is an organic compound with the molecular formula C₁₁H₁₄N₂. It features a butylamino group attached to a benzonitrile structure, which is characterized by a phenyl ring connected to a nitrile group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can participate in biochemical reactions, while the butylamino group may engage in hydrogen bonding and hydrophobic interactions, influencing the activity of biological macromolecules.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Neurotransmitter Interaction : Preliminary studies suggest that compounds structurally similar to this compound may interact with neurotransmitter receptors, potentially modulating their activity.

- Anticancer Potential : There is ongoing research into the compound's potential as an anticancer agent, particularly in relation to its effects on cancer cell lines and metabolic pathways .

- Toxicological Studies : Investigations into the cytotoxic properties of related compounds indicate that they may exhibit varying degrees of toxicity, suggesting the need for further exploration of their safety profiles .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Methylamino)benzonitrile | C₉H₁₁N₂ | Smaller alkyl group; potential for different interactions |

| 2-(Ethylamino)benzonitrile | C₁₀H₁₃N₂ | Intermediate hydrophobicity; varied biological activity |

| 3-Amino-4-(butylamino)benzonitrile | C₁₂H₁₈N₃ | Contains an additional amino group; enhanced activity potential |

Case Studies and Research Findings

- Interaction Studies : Research has shown that this compound may bind to specific DNA structures, influencing their fluorescence properties. This suggests a possible application in bioimaging or as a molecular probe .

- Cytotoxicity Assessments : A study on structurally related alkanolamines indicated significant cytotoxic effects on various cell lines, prompting further investigation into the mechanisms by which these compounds exert their effects .

- Synthesis and Applications : The synthesis of this compound can be achieved through reactions involving n-butylamine and 2-fluorobenzonitrile. Its applications extend beyond medicinal chemistry into materials science, where it may serve as an intermediate for synthesizing other functional compounds .

Propriétés

IUPAC Name |

2-(butylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,13H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOGMKBPRFJBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632626 | |

| Record name | 2-(Butylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5589-61-7 | |

| Record name | 2-(Butylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.